Riboflavin 5'-(dihydrogen phosphate), monosodium salt
Description
Properties
IUPAC Name |
sodium;(2R,3R,4S)-1-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-5-phosphonooxypentan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O9P.Na/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;/h3-4,11-12,14,23-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);/q-1;+1/t11-,12+,14-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USEQDWWEOPFEGH-LQDWTQKMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)O)O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4NaO9P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection and Stoichiometric Optimization
Contemporary methods prioritize solvent systems that enhance reaction efficiency. γ-Butyrolactone has emerged as the solvent of choice due to its ability to dissolve both riboflavin and POCl3 while stabilizing intermediate compounds. The molar ratio of POCl3 to riboflavin has been reduced to 1.2–3:1 (down from 20:1), minimizing waste and improving cost-effectiveness.
Key Reaction Parameters
Hydrolysis and Cyclic Intermediate Formation
After phosphorylation, the reaction mixture contains cyclic riboflavin 4',5'-phosphochloridate, which undergoes controlled hydrolysis to yield FMN. Two primary hydrolysis strategies are employed:
-
Batch Hydrolysis : Steam is introduced while slowly adding 30–50 moles of water per mole of riboflavin, maintaining the mixture at 85°–95°C for 5–20 minutes. Subsequent cooling and pH adjustment to 5.5–6.0 with NaOH precipitate FMN-Na.
-
Continuous Hydrolysis : The reaction mixture is injected into preheated water (80°–100°C), achieving rapid temperature equilibration (80°–95°C) and shorter dwell times (1–10 minutes). This method enhances reproducibility and reduces thermal degradation.
Process Innovations and Industrial Adaptations
Temperature-Controlled Purification
Maintaining temperatures above 80°C during hydrolysis is critical. Cooling below this threshold prematurely precipitates riboflavin, contaminating the product. Industrial-scale processes often employ jacketed reactors with precise temperature control to avoid this issue.
Crude Riboflavin Compatibility
A notable advancement is the ability to use low-purity riboflavin feedstocks. Impurities remain soluble during phosphorylation, allowing direct synthesis of pharmaceutical-grade FMN-Na without additional purification. This reduces raw material costs by up to 40%.
Yield and Purity Benchmarks
Modern methods achieve the following performance metrics:
| Metric | Traditional Method | Improved Method |
|---|---|---|
| Riboflavin content | 20–30% | <6% |
| FMN-Na purity | 60–70% | 75–80% |
| POCl3 utilization | 20 mol/mol riboflavin | 1.2–3 mol/mol riboflavin |
| Reaction time | 2–4 hours | 30–60 minutes |
Industrial-Scale Challenges and Solutions
By-Product Management
Polyphosphates and isomeric monophosphates are common by-products. These are mitigated by:
Chemical Reactions Analysis
Types of Reactions: Riboflavin 5’-(dihydrogen phosphate), monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a coenzyme in oxidation-reduction reactions, facilitating electron transfer in biological systems .
Common Reagents and Conditions: Common reagents used in the reactions involving riboflavin 5’-(dihydrogen phosphate), monosodium salt include nitric acid, hydrochloric acid, and sulfuric acid. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of riboflavin 5’-(dihydrogen phosphate), monosodium salt include reduced forms of the compound, such as FMNH2, and various oxidized forms, depending on the specific reaction conditions .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : CHNOPNa
- Molecular Weight : 478.3 g/mol
- CAS Number : 130-40-5
FMN is a phosphorylated form of riboflavin (vitamin B2) that plays a crucial role as a coenzyme in biological systems. It is involved in various oxidation-reduction reactions, making it essential for cellular metabolism.
Chemistry
FMN serves as a substrate for studying the specificity and kinetics of FMN phosphohydrolases. It is also utilized as a photoinitiator in polymerization reactions for polyacrylamide gel electrophoresis (PAGE), facilitating the analysis of biomolecules .
Biology
In biological research, FMN is instrumental in exploring molecular sensing and gene regulation through riboswitches. It binds to FMN riboswitches on RNA, influencing gene expression and providing insights into genetic control mechanisms .
Medicine
FMN acts as a coenzyme for several oxidative enzymes, including NADH dehydrogenase and nitric oxide synthase. Its role in energy metabolism is crucial, particularly in cellular respiration and the production of ATP. Additionally, FMN's involvement in metabolic pathways makes it a target for therapeutic interventions in metabolic disorders .
Industry
In the food industry, FMN is recognized as a food additive (E101a) and colorant. It is commonly found in products such as baby foods, dairy products, and confectionery items due to its nutritional benefits and color-enhancing properties .
Case Study 1: FMN in Animal Nutrition
A study conducted by the European Food Safety Authority (EFSA) evaluated the safety and efficacy of riboflavin 5'-(dihydrogen phosphate), monosodium salt as a feed additive for livestock. The findings indicated that this compound effectively meets the vitamin B2 requirements of various animal species when administered through feed or water. The study concluded that it poses no additional toxicological risks compared to riboflavin alone .
Case Study 2: FMN in Gene Regulation Research
Research published in Nature Communications demonstrated that FMN binding to riboswitches could modulate gene expression levels significantly. This study highlighted the potential of FMN as a tool for understanding gene regulatory networks and its implications for synthetic biology applications .
Data Table: Applications Overview
| Application Area | Specific Use | Examples |
|---|---|---|
| Chemistry | Substrate for enzyme studies | FMN phosphohydrolases |
| Biology | Gene regulation via riboswitches | Molecular sensing |
| Medicine | Coenzyme for oxidative enzymes | NADH dehydrogenase |
| Industry | Food additive/colorant | E101a in baby foods |
Mechanism of Action
Riboflavin 5’-(dihydrogen phosphate), monosodium salt functions as a coenzyme for various oxidative enzymes. It facilitates electron transfer in oxidation-reduction reactions, playing a crucial role in cellular metabolism. The compound undergoes reversible interconversion between its oxidized (FMN), semiquinone (FMNH•), and reduced (FMNH2) forms during the catalytic cycle . It also binds to the FMN riboswitch on RNA, altering gene regulation .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₇H₂₀N₄O₉PNa
- Molecular Weight : 478.33 g/mol
- Appearance : Orange-yellow crystalline powder, hygroscopic, and light-sensitive .
- Synthesis : Produced via phosphorylation of riboflavin (≥98% purity) derived from fermentation using Bacillus subtilis strains .
Its primary application is to address vitamin B2 deficiencies in livestock, administered via drinking water . Regulatory bodies like EFSA and JECFA recognize its efficacy but emphasize stringent quality control due to variability in production strains .
Structural and Functional Comparisons
Table 1: Molecular and Functional Characteristics
Key Differences :
- Phosphorylation State: Riboflavin 5'-phosphate monosodium salt is monophosphorylated, whereas FAD contains an additional adenosine diphosphate (ADP) group, enhancing its role in complex enzymatic reactions .
- Solubility : The sodium salt form improves water solubility (100 g/L at 20°C) compared to free riboflavin (0.1 g/L) .
- Stability : Light sensitivity is a shared trait, but the phosphate ester in FMN-Na reduces alkaline degradation compared to riboflavin .
Quality Control Challenges :
- Impurities : Riboflavin diphosphate (≤6%) and free phosphoric acid are critical quality markers for FMN-Na .
- Analytical Methods :
Regulatory and Analytical Considerations
Table 2: Regulatory and Methodological Standards
Biological Activity
Enzymatic Cofactor Activity
FMN acts as a cofactor in numerous oxidoreductase enzymes, playing a vital role in oxidation and reduction reactions across various biosynthetic pathways . Some key enzymes that utilize FMN include:
- NADH dehydrogenases
- Nitric oxide synthases
- Nitrilotriacetate monooxygenases
These enzymes are involved in critical cellular processes such as electron transport, nitric oxide production, and xenobiotic metabolism.
Gene Regulation
FMN demonstrates biological activity beyond its role as an enzymatic cofactor. It binds to the FMN riboswitch (RFN element) on RNA, altering gene regulation . This interaction showcases FMN's ability to influence cellular processes at the genetic level, potentially affecting protein expression and metabolic pathways.
Photoreceptor Activity
Research has shown that FMN possesses biological activity in photoreceptors . This property is likely related to the compound's ability to absorb blue light, making it an important molecule in light-sensing mechanisms in various organisms.
Substrate for FMN Phosphohydrolases
FMN serves as a substrate for FMN phosphohydrolases, enzymes that catalyze the hydrolysis of FMN . This activity is crucial for studying the specificity and kinetics of these enzymes, contributing to our understanding of flavin metabolism and regulation.
Nutritional and Therapeutic Applications
The biological activity of FMN extends to its role as a nutritional factor and potential therapeutic agent. As the principal form of riboflavin found in cells and tissues , FMN is essential for various metabolic processes. Its use in feed additives and vitamin supplements underscores its biological importance:
Safety Profile
The biological activity of FMN has been extensively studied in terms of safety for various applications. The European Food Safety Authority (EFSA) has concluded that riboflavin 5′-phosphate ester monosodium salt is safe for target animal species, consumers, and the environment . This safety profile is attributed to the compound's natural occurrence in biological systems and its well-established metabolic pathways.
Research Findings
Recent studies have provided insights into the diverse biological activities of FMN:
- A 2022 study by the EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP) confirmed the efficacy of FMN in meeting vitamin B2 requirements when administered via feed or drinking water .
- Research has shown that FMN's biological activity as a cofactor is crucial in enzymes catalyzing oxidation and reduction reactions in various biosynthetic pathways .
- The compound's role in gene regulation through riboswitch binding has opened new avenues for understanding cellular metabolism and potential therapeutic interventions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
